molecular formula C15H13KO3 B6205157 potassium 2-(1-phenylethoxy)benzoate CAS No. 2731011-28-0

potassium 2-(1-phenylethoxy)benzoate

Cat. No. B6205157
CAS RN: 2731011-28-0
M. Wt: 280.4
InChI Key:
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Description

Potassium 2-(1-phenylethoxy)benzoate, also known as potassium 2-phenylethoxybenzoate or potassium o-phenylethoxybenzoate, is an organic compound with the molecular formula C17H14O3K. It is a white crystalline solid with a melting point of 109-112°C. Potassium 2-(1-phenylethoxy)benzoate has been used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

Potassium 2-(1-phenylethoxy)benzoate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active compounds such as 1-phenylethyl-3-hydroxy-4-piperidinone, 1-phenylethyl-4-piperidinone, and 1-phenylethyl-4-piperidinone-3-carboxylic acid. It has also been used in the synthesis of a variety of other organic compounds. Additionally, it has been used as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of potassium 2-(1-phenylethoxy)benzoate 2-(1-phenylethoxy)benzoate is not well understood. It is believed that the compound acts as an electron donor, donating electrons to other molecules. This can lead to the formation of new molecules, or the alteration of existing molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of potassium 2-(1-phenylethoxy)benzoate 2-(1-phenylethoxy)benzoate are not well understood. It has been suggested that the compound may have antioxidant and anti-inflammatory properties. Additionally, it has been suggested that the compound may be able to inhibit the growth of certain types of cancer cells. However, more research is needed to determine the exact effects of the compound.

Advantages and Limitations for Lab Experiments

The main advantage of using potassium 2-(1-phenylethoxy)benzoate 2-(1-phenylethoxy)benzoate in laboratory experiments is its low cost and availability. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. The main limitation of using the compound is its potential toxicity. The compound should be handled with care and protective clothing should be worn when handling the compound.

Future Directions

Potassium 2-(1-phenylethoxy)benzoate has potential applications in a variety of fields. Future research should focus on exploring the compound’s potential therapeutic effects, as well as its potential use as a catalyst in organic synthesis. Additionally, further research should be conducted to determine the exact mechanism of action of the compound. Finally, further research should be conducted to determine the potential toxicity of the compound and to develop methods to reduce its toxicity.

Synthesis Methods

Potassium 2-(1-phenylethoxy)benzoate can be synthesized by the reaction of potassium 2-(1-phenylethoxy)benzoate hydroxide with 1-phenylethoxybenzaldehyde in the presence of a catalytic amount of sulfuric acid. The reaction is carried out at a temperature of 70-80°C for 1-2 hours. The product is then isolated by filtration and recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for potassium 2-(1-phenylethoxy)benzoate involves the reaction of 2-hydroxybenzoic acid with potassium hydroxide to form potassium 2-hydroxybenzoate, followed by the reaction of 2-hydroxybenzoate with 1-phenylethanol to form 2-(1-phenylethoxy)benzoic acid, and finally, the reaction of 2-(1-phenylethoxy)benzoic acid with potassium hydroxide to form potassium 2-(1-phenylethoxy)benzoate.", "Starting Materials": [ "2-hydroxybenzoic acid", "potassium hydroxide", "1-phenylethanol" ], "Reaction": [ "Step 1: Dissolve 2-hydroxybenzoic acid in water.", "Step 2: Add potassium hydroxide to the solution and stir until the solid dissolves.", "Step 3: Heat the solution to 80-90°C for 1-2 hours.", "Step 4: Cool the solution and acidify with hydrochloric acid to pH 2-3.", "Step 5: Collect the precipitate by filtration and wash with water.", "Step 6: Dissolve the precipitate in ethanol.", "Step 7: Add 1-phenylethanol to the solution and stir at room temperature for 24 hours.", "Step 8: Evaporate the solvent and dissolve the residue in water.", "Step 9: Add potassium hydroxide to the solution and stir until the solid dissolves.", "Step 10: Collect the precipitate by filtration and wash with water.", "Step 11: Dry the product in a vacuum oven at 60°C for 24 hours.", "Step 12: Analyze the product by spectroscopic methods to confirm its identity." ] }

CAS RN

2731011-28-0

Molecular Formula

C15H13KO3

Molecular Weight

280.4

Purity

95

Origin of Product

United States

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